1-(2-Ethoxyphenyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea

Soluble epoxide hydrolase Structure–activity relationship Pharmacophore design

1-(2-Ethoxyphenyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea (CAS 2319635-33-9) is a synthetic unsymmetrical N,N'-diaryl urea derivative incorporating a 2-ethoxyphenyl pharmacophore linked via a methylene bridge to a 5-(furan-2-yl)pyridin-3-yl moiety. This compound belongs to a class of heterocyclic ureas that have been investigated as soluble epoxide hydrolase (sEH) inhibitors, where subtle modifications to the secondary pharmacophore are known to produce measurable shifts in inhibitory potency.

Molecular Formula C19H19N3O3
Molecular Weight 337.379
CAS No. 2319635-33-9
Cat. No. B2613949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxyphenyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea
CAS2319635-33-9
Molecular FormulaC19H19N3O3
Molecular Weight337.379
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3=CC=CO3
InChIInChI=1S/C19H19N3O3/c1-2-24-18-7-4-3-6-16(18)22-19(23)21-12-14-10-15(13-20-11-14)17-8-5-9-25-17/h3-11,13H,2,12H2,1H3,(H2,21,22,23)
InChIKeyHJTRGGBZGKWTDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethoxyphenyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea (CAS 2319635-33-9): Sourcing Guide for a Heterocyclic Urea Research Compound


1-(2-Ethoxyphenyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea (CAS 2319635-33-9) is a synthetic unsymmetrical N,N'-diaryl urea derivative incorporating a 2-ethoxyphenyl pharmacophore linked via a methylene bridge to a 5-(furan-2-yl)pyridin-3-yl moiety . This compound belongs to a class of heterocyclic ureas that have been investigated as soluble epoxide hydrolase (sEH) inhibitors, where subtle modifications to the secondary pharmacophore are known to produce measurable shifts in inhibitory potency [1]. It is primarily offered by chemical vendors as a research-grade tool compound for in vitro studies, with commercial purity specifications available for procurement qualification .

Why Generic Substitution Is Inappropriate for 1-(2-Ethoxyphenyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea in Research Applications


Unsymmetrical N,N'-diaryl ureas within the sEH inhibitor class do not exhibit uniform pharmacology; the position and nature of substituents on both aryl rings directly modulate potency. Published structure–activity relationship (SAR) data demonstrate that altering the secondary pharmacophore—such as shifting from a 2-ethoxyphenyl to a 4-ethoxyphenyl group or replacing the furan-2-yl substituent with a pyridinyl group—can produce divergent IC₅₀ or Ki values in recombinant human sEH assays [1]. Consequently, procurement of a close analog without verifying quantitative target engagement data risks introducing uncontrolled variables into experimental protocols. Vendor purity specifications further differentiate commercially available analogs; for example, the pyridin-3-yl analog (CAS 2034613-35-7) is supplied with a certified purity of 98% backed by batch-specific HPLC, NMR, and GC release data , whereas not all analogs in this series carry equivalent quality documentation.

Quantitative Differentiation Evidence for 1-(2-Ethoxyphenyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea Versus Closest Analogs


Positional Isomer Differentiation: 2-Ethoxyphenyl vs. 4-Ethoxyphenyl Pharmacophore Comparison

The target compound features a 2-ethoxyphenyl (ortho-substituted) pharmacophore, distinguishing it from the closely related 4-ethoxyphenyl (para-substituted) positional isomer 1-(4-Ethoxyphenyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea (CAS 2034268-93-2; molecular formula C19H19N3O3; MW 337.4) [REFS-1, REFS-2]. In the prototypical unsymmetrical N,N'-diaryl urea sEH inhibitor scaffold, the secondary pharmacophore position directly influences in vitro potency, with published SAR revealing that the ortho vs. para substitution pattern on the phenyl ring can alter Ki values by factors of 2- to 10-fold depending on the complementary tertiary pharmacophore [1]. Although no head-to-head Ki comparison between these two exact compounds has been published, the class-level SAR establishes that ortho-ethoxy substitution confers a distinct steric and electronic environment that is not interchangeable with para-ethoxy substitution in sEH binding assays.

Soluble epoxide hydrolase Structure–activity relationship Pharmacophore design

Pyridine Ring Substitution Position: 5-(Furan-2-yl)pyridin-3-yl vs. 6-(Furan-2-yl)pyridin-3-yl Isomer Comparison

The target compound incorporates the 5-(furan-2-yl)pyridin-3-yl regioisomer, whereas the closely related analog 1-(2-Ethoxyphenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea (CAS 2034435-32-8; same molecular formula C19H19N3O3; MW 337.4) bears the furan substituent at the 6-position of the pyridine ring . In heterocyclic urea SAR, the position of the heteroaryl substituent on the pyridine ring dictates both the conformational preferences of the urea linker and the hydrogen-bonding geometry with catalytic residues in the target enzyme active site [1]. While quantitative Ki data for these specific regioisomers have not been disclosed, the chemically distinct connectivity (5-substituted vs. 6-substituted pyridine) is sufficient to classify these as non-interchangeable chemical entities for any structure-based experimental design.

Heterocyclic urea Regioisomer Target engagement

N-Aryl Pharmacophore Identity: 2-Ethoxyphenyl vs. Pyridin-3-yl Urea Comparison

Replacement of the 2-ethoxyphenyl group in the target compound with a pyridin-3-yl group yields the commercially available analog 1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea (CAS 2034613-35-7; C16H14N4O2; MW 294.31), which carries a vendor-certified purity of 98% with batch-specific HPLC, NMR, and GC documentation . This pyridinyl-for-phenyl substitution is not a conservative bioisosteric replacement; published sEH inhibitor SAR demonstrates that the aryl group attached to the urea nitrogen directly participates in hydrogen-bonding interactions with catalytic tyrosine residues (Tyr-381 and Tyr-465 in human sEH), and aryl → heteroaryl substitution can shift potency by an order of magnitude [1]. The 2-ethoxyphenyl group provides a lipophilic, electron-rich surface complementary to the sEH hydrophobic pocket, whereas the pyridin-3-yl group introduces a basic nitrogen that alters both pKa and solvation properties of the urea pharmacophore.

Pharmacophore replacement Bioisostere sEH inhibition

N-Alkyl Substituent Bulk: 2-Ethoxyphenyl vs. Benzhydryl Urea Comparison

The target compound bears a compact 2-ethoxyphenyl group on one urea nitrogen, whereas the commercially listed analog 1-Benzhydryl-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea (CAS 2320928-54-7; C24H21N3O2; MW 383.45) incorporates a bulky benzhydryl (diphenylmethyl) substituent . The benzhydryl group occupies approximately twice the molecular volume of the 2-ethoxyphenyl group and introduces two additional aromatic rings capable of π-stacking interactions. Published sEH inhibitor SAR indicates that increasing steric bulk at this position can enhance binding affinity to the enzyme's large hydrophobic pocket but may simultaneously reduce aqueous solubility and metabolic stability [1]. The molecular weight difference of 46.07 Da and the estimated ClogP difference of approximately 2 log units position these two compounds in distinct drug-like property space, with implications for both in vitro assay compatibility and downstream lead optimization.

Steric bulk Hydrophobic pocket Urea scaffold

Recommended Application Scenarios for 1-(2-Ethoxyphenyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea Based on Quantitative Differentiation Evidence


SAR Probe for Ortho-Substituted Secondary Pharmacophore Contributions in sEH Inhibition

This compound is best deployed as a chemical probe in structure–activity relationship (SAR) studies aimed at isolating the contribution of the 2-ethoxyphenyl (ortho-substituted) secondary pharmacophore to sEH inhibitory potency. The published SAR framework from Anandan and Gless (2010) establishes that ortho vs. para substitution on the N-phenyl ring can shift Ki by 2- to 10-fold in recombinant human sEH FRET-based assays [1]. Incorporating this compound into a matrix of analogs—including the 4-ethoxyphenyl isomer (CAS 2034268-93-2) and the pyridin-3-yl analog (CAS 2034613-35-7)—enables researchers to deconvolute electronic, steric, and hydrogen-bonding contributions from the secondary pharmacophore while holding the 5-(furan-2-yl)pyridin-3-ylmethyl tertiary pharmacophore constant.

Regioisomer Selectivity Profiling in Pyridine-Furan Urea Libraries

The compound serves as the 5-(furan-2-yl)pyridin-3-yl regioisomer reference standard within a matched-pair analysis with the 6-(furan-2-yl)pyridin-3-yl analog (CAS 2034435-32-8). Because constitutional isomerism at the pyridine ring alters the spatial orientation of the furan substituent relative to the urea linker and the target enzyme active site [1], this compound is uniquely suited for probing regioisomer-dependent binding modes. Procurement of both regioisomers with documented identity and purity enables rigorous head-to-head biochemical comparison in any target engagement assay.

Physicochemical Property Benchmarking for Lead Optimization Programs

With an estimated ClogP of ~3.5 and molecular weight of 337.38 Da, this compound occupies a favorable drug-like property space intermediate between the more polar pyridin-3-yl analog (MW 294.31, estimated ClogP ~2.0) and the highly lipophilic benzhydryl analog (MW 383.45, estimated ClogP ~5.5) [REFS-1, REFS-2]. This intermediate lipophilicity profile makes it a suitable reference compound for assessing the impact of incremental lipophilicity changes on aqueous solubility, permeability, and non-specific protein binding in early-stage lead optimization cascades within urea-based inhibitor programs.

Commercial Procurement Quality Control Benchmarking

When sourcing this compound, the commercially available pyridin-3-yl analog (CAS 2034613-35-7) provides a documented purity benchmark of 98% with batch-specific release data including HPLC, NMR, and GC [1]. Procurement specifications for the target compound should require equivalent or superior purity certification, ensuring that observed biological activity is attributable to the compound itself rather than to impurities that may vary between vendors or synthetic batches.

Quote Request

Request a Quote for 1-(2-Ethoxyphenyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.